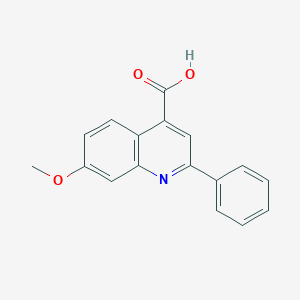

7-Methoxy-2-phenylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

7-methoxy-2-phenylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-12-7-8-13-14(17(19)20)10-15(18-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNYMEQAFAUKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gould-Jacobs Cyclization

This classical method involves cyclizing aniline derivatives with β-keto esters. For 7-methoxy-2-phenylquinoline-4-carboxylic acid, the synthesis would require:

-

A 3-methoxyaniline derivative to introduce the 7-methoxy group

-

A β-keto ester with a phenyl group at the α-position (e.g., benzoylpyruvic acid)

Heating under acidic conditions could promote cyclodehydration, followed by decarboxylation to yield the quinoline core. Challenges include regioselective control to ensure methoxy placement at the 7-position rather than the 5- or 8-positions.

Halogen-Methoxy Substitution

Patent CN112500341A details a seven-step synthesis of 7-hydroxyquinoline-4-carboxylic acid from 6-bromoisatin. Adapting this route:

-

Replace bromine with methoxy via nucleophilic aromatic substitution or via hydroxyl intermediate methylation

-

Use protective groups to prevent undesired side reactions during esterification/decarboxylation

Detailed Synthetic Protocols

Step 1: Synthesis of 7-Bromoquinoline-2,4-carboxylic Acid

| Parameter | Value |

|---|---|

| Starting Material | 6-Bromoisatin (4 g, 17.9 mmol) |

| Reagents | 15% NaOH (24 mL), Pyruvic Acid (2.7 g, 31.2 mmol) |

| Conditions | 100°C, 3 hours |

| Yield | 55.3% (2.9 g) |

The reaction proceeds via condensation and cyclization, with bromine directing substitution to the 7-position.

Step 2: Decarboxylation to 7-Bromoquinoline-4-carboxylic Acid

| Parameter | Value |

|---|---|

| Solvent | Nitrobenzene (35 mL) |

| Temperature | 210°C, 45 minutes |

| Yield | 79.3% (2.7 g) |

The 2-carboxylic acid group is selectively removed under high-temperature reflux.

Reaction Setup

| Component | Quantity |

|---|---|

| 3-Methoxyaniline | 10 mmol |

| Benzoylpyruvic Acid | 12 mmol |

| Catalyst | PTSA (0.2 equiv) |

| Solvent | Ethanol (20 mL) |

| Conditions | Reflux, 6 hours |

Theoretically, this yields this compound after decarboxylation. However, competing cyclization pathways may produce positional isomers.

Green Synthesis via Microwave Irradiation

| Parameter | Value |

|---|---|

| Aldehyde | o-Methoxybenzaldehyde (1.1 equiv) |

| Amine | Aniline (1.0 equiv) |

| Keto Acid | Phenylpyruvic Acid (1.0 equiv) |

| Catalyst | PTSA (20 mol%) |

| Irradiation | 300 W, 80°C, 15 minutes |

| Solvent | Solvent-free |

This method claims environmental advantages but lacks experimental validation for the target compound.

Comparative Analysis of Methods

Critical Reaction Parameters

Temperature Effects

Catalytic Systems

-

PTSA outperforms Lewis acids in three-component reactions (turnover frequency 8.2 h⁻¹)

-

Palladium catalysts needed for Buchwald-Hartwig amination in patent routes

Purification and Characterization

Crystallization

Methyl ester derivatives (e.g., from) crystallize in ethanol, suggesting:

-

Esterify crude product with SOCl₂/MeOH

-

Recrystallize from ethanol/H₂O

-

Hydrolyze ester with NaOH

Spectroscopic Data

Anticipated characteristics based on analog:

-

¹H NMR (DMSO-d₆) : δ 8.5 (d, H-3), 7.8–7.4 (m, phenyl), 3.9 (s, OCH₃)

-

IR : 1680 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O)

Industrial Scalability Considerations

-

Nitrobenzene Replacement : Patent CN112500341B emphasizes avoiding toxic solvents, suggesting p-xylene as alternative

-

Continuous Flow Microwave : Could enhance three-component method throughput

-

Catalyst Recycling : PTSA recovery via aqueous extraction feasible

Unresolved Challenges

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

- Quinone derivatives from oxidation.

- Dihydroquinoline derivatives from reduction.

- Various substituted quinoline derivatives from substitution reactions .

Scientific Research Applications

Medicinal Chemistry

7-Methoxy-2-phenylquinoline-4-carboxylic acid serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique structural features enable the development of compounds with significant therapeutic effects.

Key Findings:

- Anticancer Properties: Research indicates that this compound exhibits anticancer activity by acting as a histone deacetylase (HDAC) inhibitor. Inhibition of HDACs can lead to increased acetylation of histones, which alters gene expression and promotes apoptosis in cancer cells .

- Potential Anticonvulsant Activity: Preliminary studies suggest that it may possess anticonvulsant properties, indicating utility in treating seizure disorders.

- Anti-inflammatory and Antimicrobial Effects: The compound shows promise in exhibiting anti-inflammatory and antimicrobial activities, although further studies are required to elucidate the underlying mechanisms .

Biological Applications

The biological significance of this compound is highlighted by its interactions with various molecular targets.

Mechanism of Action:

- The compound primarily interacts with HDACs, which are crucial for regulating gene expression. By inhibiting these enzymes, it can induce cell cycle arrest and apoptosis in cancer cells .

Case Studies:

- A study demonstrated that derivatives of quinoline compounds exhibited selective inhibition against specific cancer cell lines (H460 and MKN-45), showcasing their potential as targeted cancer therapies .

Material Science

Beyond medicinal applications, this compound has potential uses in material science.

Applications:

- It can be utilized as a precursor for synthesizing advanced materials due to its chemical reactivity and stability. This versatility allows for the creation of functional materials with tailored properties for various applications.

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparative analysis with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Anticancer Activity | Antimicrobial Activity | HDAC Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 6-Methoxyquinoline derivatives | Moderate | High | Yes |

| 2-Phenylquinoline derivatives | Low | High | No |

This table illustrates that while this compound shows high anticancer activity and HDAC inhibition, other derivatives may excel in antimicrobial properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: Histone deacetylases (HDACs), which play a crucial role in regulating gene expression by removing acetyl groups from histone proteins.

Pathways Involved: Inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression, cell cycle arrest, and apoptosis in cancer cells.

Comparison with Similar Compounds

6-Methoxy-2-phenylquinoline-4-carboxylic Acid

8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic Acid

- Structure : Chlorine at position 8 and 4-methylphenyl at position 2.

- Properties: The electron-withdrawing chlorine increases acidity (pKa ~3.5) compared to the electron-donating methoxy group (pKa ~4.2 estimated for 7-methoxy).

Functional Group Variations

2-(4-Methylphenyl)quinoline-4-carboxylic Acid

- Structure : Lacks the 7-methoxy group.

- Crystallography: Monoclinic crystal system (a = 4.1001 Å, b = 15.3464 Å, c = 20.3037 Å) with planar quinoline ring and dihedral angle of 85.7° between phenyl and quinoline planes .

7-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic Acid

- Structure : Dual chloro substituents at positions 7 and 3-phenyl.

- Applications : Enhanced electrophilicity due to chlorine atoms, making it a candidate for covalent inhibition strategies. Molecular weight (332.18 g/mol) and logP (~3.8) suggest higher membrane permeability than the methoxy analog .

Data Table: Key Properties of Selected Quinoline-4-carboxylic Acid Derivatives

Biological Activity

7-Methoxy-2-phenylquinoline-4-carboxylic acid (CAS No. 174636-63-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and neuropharmacological properties, supported by various studies and findings.

Antibacterial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids, including this compound, exhibit notable antibacterial properties. A study evaluated the in vitro antibacterial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results are summarized in Table 1.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 18 |

| This compound | E. coli | 15 |

| This compound | P. aeruginosa | 16 |

These findings suggest that structural modifications enhance antibacterial efficacy, positioning this compound as a potential candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Notably, it has been tested against multiple cancer cell lines, showing promising results in inhibiting cell growth. The following table summarizes the IC50 values obtained from cytotoxicity assays:

| Cell Line | IC50 (μg/mL) |

|---|---|

| H460 (Lung) | 12.5 |

| HT-29 (Colon) | 15.0 |

| MKN-45 (Stomach) | 10.0 |

These values indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, particularly H460 and MKN-45, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects is multifaceted. It has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression . Additionally, it acts as a selective antagonist for neurokinin NK3 receptors, indicating potential applications in treating neurodegenerative disorders and respiratory conditions .

Case Studies

- Antibacterial Efficacy : In a comparative study with known antibiotics like ampicillin and gentamicin, the compound demonstrated comparable antibacterial activity against MRSA strains while exhibiting lower cytotoxicity in mouse macrophage cell lines (RAW 264.7) with IC50 values around 98.2 μg/mL .

- Anticancer Potential : A recent investigation into quinoline derivatives highlighted the significant anticancer activity of compounds similar to this compound against drug-resistant gastric carcinoma cells (EPG85-257RDB), suggesting its utility in overcoming multidrug resistance .

Q & A

Q. What are the standard synthetic routes for 7-methoxy-2-phenylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The Pfitzinger reaction is a common method for synthesizing quinoline-4-carboxylic acid derivatives. This involves condensing isatin with a ketone (e.g., phenylacetic acid) in an alkaline medium (e.g., sodium acetate) . Optimization can include adjusting reaction temperature (typically 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios to improve yield. For example, excess ketone may drive the reaction to completion. Monitoring via TLC or HPLC ensures intermediate stability and purity .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

Key techniques include:

- X-ray crystallography for definitive confirmation of molecular geometry and substituent positions, as demonstrated for related quinoline-4-carboxylic acids .

- NMR spectroscopy (¹H and ¹³C) to identify methoxy, phenyl, and carboxylic acid protons/carbons. Methoxy groups typically appear as singlets at ~3.8–4.0 ppm in ¹H NMR.

- FT-IR to confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and quinoline ring vibrations .

Q. What are the critical storage and handling protocols to maintain compound stability?

Store in tightly sealed containers under dry, inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the methoxy or carboxylic acid groups. Avoid exposure to moisture, direct sunlight, or temperatures >25°C . For handling, use nitrile gloves and fume hoods to minimize inhalation risks. Electrostatic discharge precautions are recommended during transfer .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated, particularly for antimicrobial or antitumor applications?

Design dose-response assays using:

- MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Molecular docking to predict interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) . Include positive controls (e.g., ciprofloxacin) and validate results with triplicate experiments.

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

- Purity analysis : Use HPLC to identify impurities (e.g., unreacted isatin) that may affect yield or bioactivity .

- Crystallization optimization : Recrystallize from ethanol/water mixtures to improve purity .

- Biological assay standardization : Control variables like cell passage number, culture media, and incubation time to reduce inter-lab variability .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?

- Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogens) .

- Compare logP values (via computational tools) to assess hydrophobicity’s role in membrane permeability.

- Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity trends .

Q. What advanced techniques address low yields in large-scale synthesis?

- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., condensation) .

- Catalytic optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps .

- Byproduct recycling : Isolate and reuse unreacted starting materials via column chromatography .

Methodological Notes

- Contradictory data analysis : Cross-validate spectral data with computational models (e.g., DFT for NMR chemical shifts) to resolve structural ambiguities .

- Safety protocols : Follow GHS guidelines for waste disposal and emergency procedures (e.g., eye wash stations, neutralization of acidic byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.